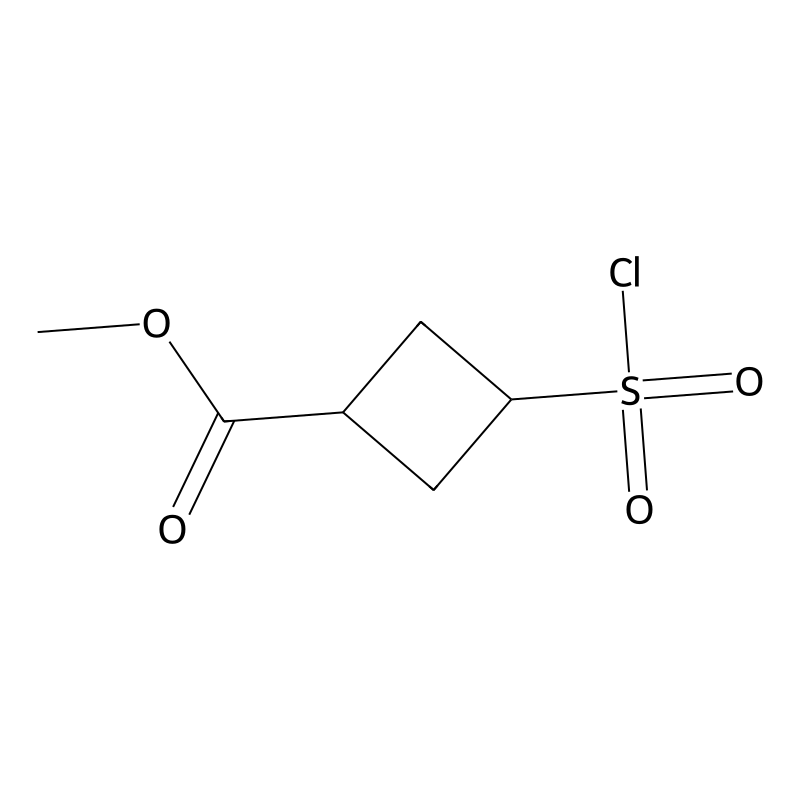

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Role in Strain-Release Transformations

Bicyclo [1.1.0]butanes (BCBs), which include “Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate”, are being used in “strain-release” transformations, positioning BCBs as powerful synthetic workhorses .

Use as Covalent Warheads for Bioconjugation

The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation . This means they can be used to create a covalent bond with a biomolecule, which can be useful in drug discovery and other applications .

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is an organic compound characterized by the presence of a cyclobutane ring, a carboxylate group, and a chlorosulfonyl functional group. Its molecular formula is C6H9ClO4S, with a molecular weight of approximately 212.64 g/mol . This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various chemical processes.

As with its properties, there are no documented safety concerns or hazard data available for MCCC. However, based on the presence of the chlorosulfonyl group, it is likely an irritant and corrosive compound. Standard precautions for handling unknown organic compounds should be applied when working with MCCC, including wearing gloves, eye protection, and working in a fume hood [].

- Nucleophilic substitution reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.

- Elimination reactions: Under certain conditions, it may also participate in elimination reactions, producing alkenes or other unsaturated compounds.

- Rearrangement reactions: The presence of the cyclobutane framework allows for potential rearrangement pathways that can yield various derivatives.

While specific biological activity data for methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is limited, compounds with similar structures have been investigated for their medicinal properties. For instance, chlorosulfonyl derivatives are often explored for their antibacterial and anti-inflammatory activities. The potential for this compound to exhibit biological activity remains an area for future research.

The synthesis of methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves:

- Formation of the cyclobutane ring: This can be achieved through various cyclization methods involving suitable precursors.

- Chlorosulfonation: The introduction of the chlorosulfonyl group can be performed using chlorosulfonic acid or sulfur trioxide in the presence of appropriate solvents .

- Esterification: The carboxylic acid moiety can be introduced via esterification reactions with methanol or other alcohols, completing the synthesis of the desired compound .

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate has potential applications in:

- Organic synthesis: As a versatile reagent, it can be used to synthesize various sulfonamide derivatives and other functionalized compounds.

- Pharmaceutical development: Its unique structure may lend itself to the development of new therapeutic agents targeting various biological pathways .

- Industrial processes: The compound may serve as an intermediate in the production of agrochemicals and other specialty chemicals.

Several compounds share structural similarities with methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-chlorocyclobutanecarboxylate | Cyclobutane ring with a chlorine substituent | Simpler structure without the chlorosulfonyl group |

| Methyl (chlorosulfonyl)acetate | Acetate instead of cyclobutane | More common in organic synthesis |

| Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate | Different position of chlorosulfonyl group | Variation in reactivity due to structural differences |

| Methyl 3-fluorocyclobutanecarboxylate | Fluorine substituent on cyclobutane | Potentially different biological activities |

These compounds illustrate the diversity within this class of chemicals while highlighting the unique position of methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate due to its specific functional groups and structural arrangement.